

Application Notes and Protocols: N-Phenylanthracen-9-amine in Perovskite Solar Cell Fabrication

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Compound of Interest

Compound Name: *N-Phenylanthracen-9-amine*

Cat. No.: *B105210*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Phenylanthracen-9-amine, an aromatic amine derivative featuring a planar anthracene core, is a promising candidate as a hole-transporting material (HTM) in the fabrication of perovskite solar cells (PSCs). The inherent photophysical properties of the anthracene moiety, combined with the hole-transporting capabilities of arylamines, make this class of compounds intriguing for enhancing the efficiency and stability of PSCs. This document provides detailed application notes and protocols for the utilization of **N-Phenylanthracen-9-amine** as an HTM in a laboratory setting.

Physicochemical and Electronic Properties

The efficacy of a hole-transporting material is largely dictated by its electronic properties, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which determine the efficiency of hole extraction from the perovskite absorber layer and charge transport to the electrode. While specific experimental data for **N-Phenylanthracen-9-amine** is limited, the properties of the parent compound, 9-phenylanthracene, and related arylamine HTMs provide valuable insights.

Property	Value (Estimated/Reported)	Compound	Notes
Molecular Formula	C ₂₀ H ₁₅ N	N-Phenylanthracen-9-amine	-
Molecular Weight	269.34 g/mol	N-Phenylanthracen-9-amine	-
Melting Point	149-155 °C	9-phenylanthracene[1]	The amine functionalization is expected to alter the melting point.
Boiling Point	417 °C	9-phenylanthracene[1]	The amine functionalization is expected to alter the boiling point.
HOMO Energy Level	~ -5.4 eV	Arylamine-based HTMs	Estimated to be suitable for efficient hole extraction from typical perovskite absorbers (Valence Band ~ -5.4 to -5.8 eV).
LUMO Energy Level	~ -2.1 eV	Arylamine-based HTMs	The wide bandgap ensures good transparency in the visible region, minimizing parasitic absorption.
Hole Mobility	10 ⁻⁴ to 10 ⁻³ cm ² V ⁻¹ s ⁻¹	Typical Arylamine HTMs	Doping is often required to achieve optimal conductivity.

Experimental Protocols

The following protocols provide a comprehensive guide for the synthesis of **N-Phenylanthracen-9-amine** and its application in the fabrication of a standard n-i-p planar perovskite solar cell.

Synthesis of N-Phenylanthracen-9-amine

This synthesis is based on a Buchwald-Hartwig amination reaction, a common method for forming C-N bonds.

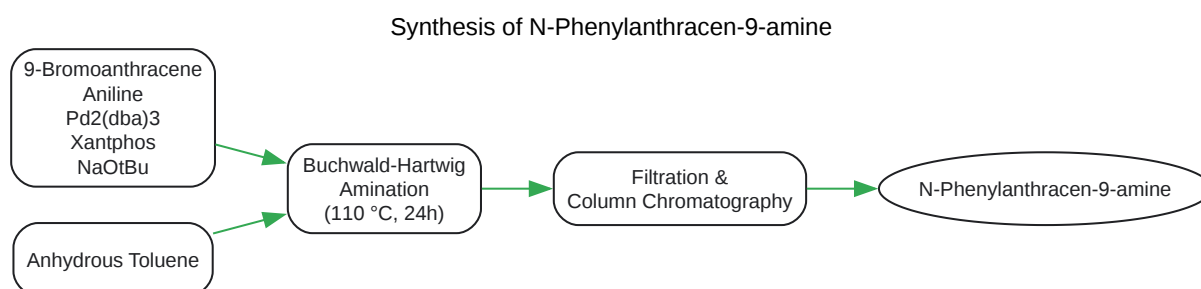
Materials:

- 9-Bromoanthracene
- Aniline
- Tris(dibenzylideneacetone)dipalladium(0) ($\text{Pd}_2(\text{dba})_3$)
- Xantphos
- Sodium tert-butoxide (NaOtBu)
- Anhydrous toluene
- Standard laboratory glassware and purification apparatus

Procedure:

- In a nitrogen-filled glovebox, combine 9-bromoanthracene (1 mmol), aniline (1.2 mmol), $\text{Pd}_2(\text{dba})_3$ (0.02 mmol), Xantphos (0.04 mmol), and sodium tert-butoxide (1.4 mmol) in a round-bottom flask.
- Add 20 mL of anhydrous toluene to the flask.
- The reaction mixture is heated to 110 °C and stirred for 24 hours under a nitrogen atmosphere.
- After cooling to room temperature, the mixture is filtered through a pad of Celite.

- The filtrate is concentrated under reduced pressure.
- The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield **N-Phenylanthracen-9-amine** as a solid.



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Synthesis workflow for **N-Phenylanthracen-9-amine**.

Perovskite Solar Cell Fabrication (n-i-p architecture)

This protocol describes the fabrication of a perovskite solar cell using **N-Phenylanthracen-9-amine** as the hole-transporting layer.

Materials:

- FTO-coated glass substrates
- Zinc powder
- 2M HCl
- Deionized water, ethanol, isopropanol, acetone
- SnO₂ nanoparticle ink (e.g., 15% in H₂O)
- Perovskite precursor solution (e.g., 1.2 M FAPbI₃ and 0.2 M MABr in DMF:DMSO 4:1 v/v)
- **N-Phenylanthracen-9-amine** HTM solution (e.g., 20 mg/mL in chlorobenzene)

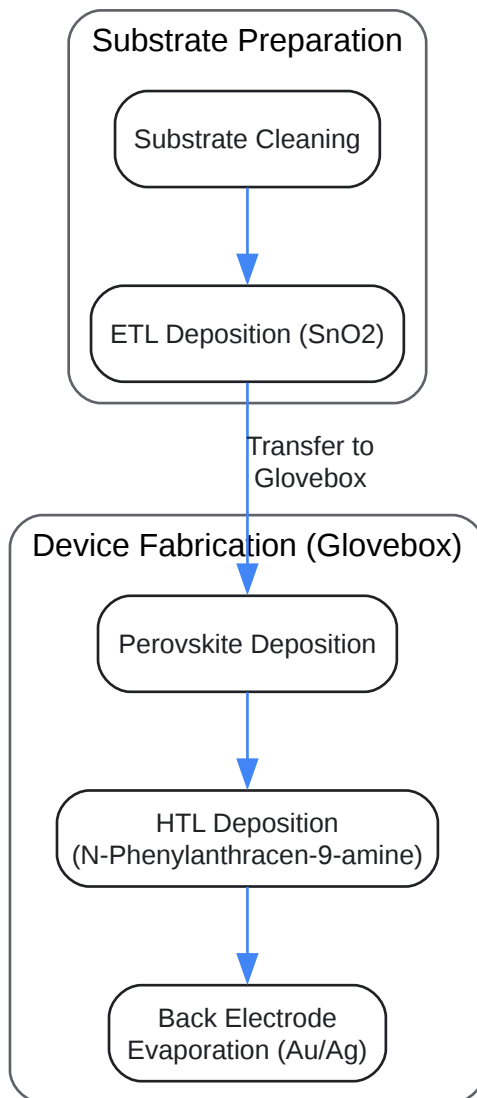
- Additives for HTM solution (optional):
 - 4-tert-butylpyridine (tBP)
 - Lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI)
- Gold (Au) or Silver (Ag) for the back electrode

Procedure:

- Substrate Cleaning:
 - Etch the FTO-coated glass with zinc powder and 2M HCl to create the desired electrode pattern.
 - Sequentially sonicate the substrates in deionized water with detergent, deionized water, acetone, and isopropanol for 15 minutes each.
 - Dry the substrates with a nitrogen gun and treat with UV-Ozone for 15 minutes prior to use.
- Electron Transport Layer (ETL) Deposition:
 - Dilute the SnO₂ nanoparticle ink with deionized water (e.g., 1:6 volume ratio).
 - Spin-coat the SnO₂ solution onto the FTO substrate at 3000 rpm for 30 seconds.
 - Anneal the substrates at 150 °C for 30 minutes in ambient air.
- Perovskite Layer Deposition:
 - Transfer the substrates into a nitrogen-filled glovebox.
 - Spin-coat the perovskite precursor solution at 4000 rpm for 30 seconds.
 - During the last 10 seconds of spinning, dispense an anti-solvent (e.g., 100 µL of chlorobenzene) onto the center of the substrate.
 - Immediately transfer the substrate to a hotplate and anneal at 100 °C for 60 minutes.

- Hole Transport Layer (HTL) Deposition:
 - Prepare the HTM solution by dissolving **N-Phenylanthracen-9-amine** in chlorobenzene. If using additives, add the appropriate amounts of tBP and Li-TFSI stock solutions.
 - Spin-coat the HTM solution onto the perovskite layer at 4000 rpm for 30 seconds.
- Back Electrode Deposition:
 - Deposit an 80-100 nm thick layer of gold or silver through thermal evaporation under high vacuum ($<10^{-6}$ Torr). The active area of the device is defined by a shadow mask during this step.

Perovskite Solar Cell Fabrication Workflow



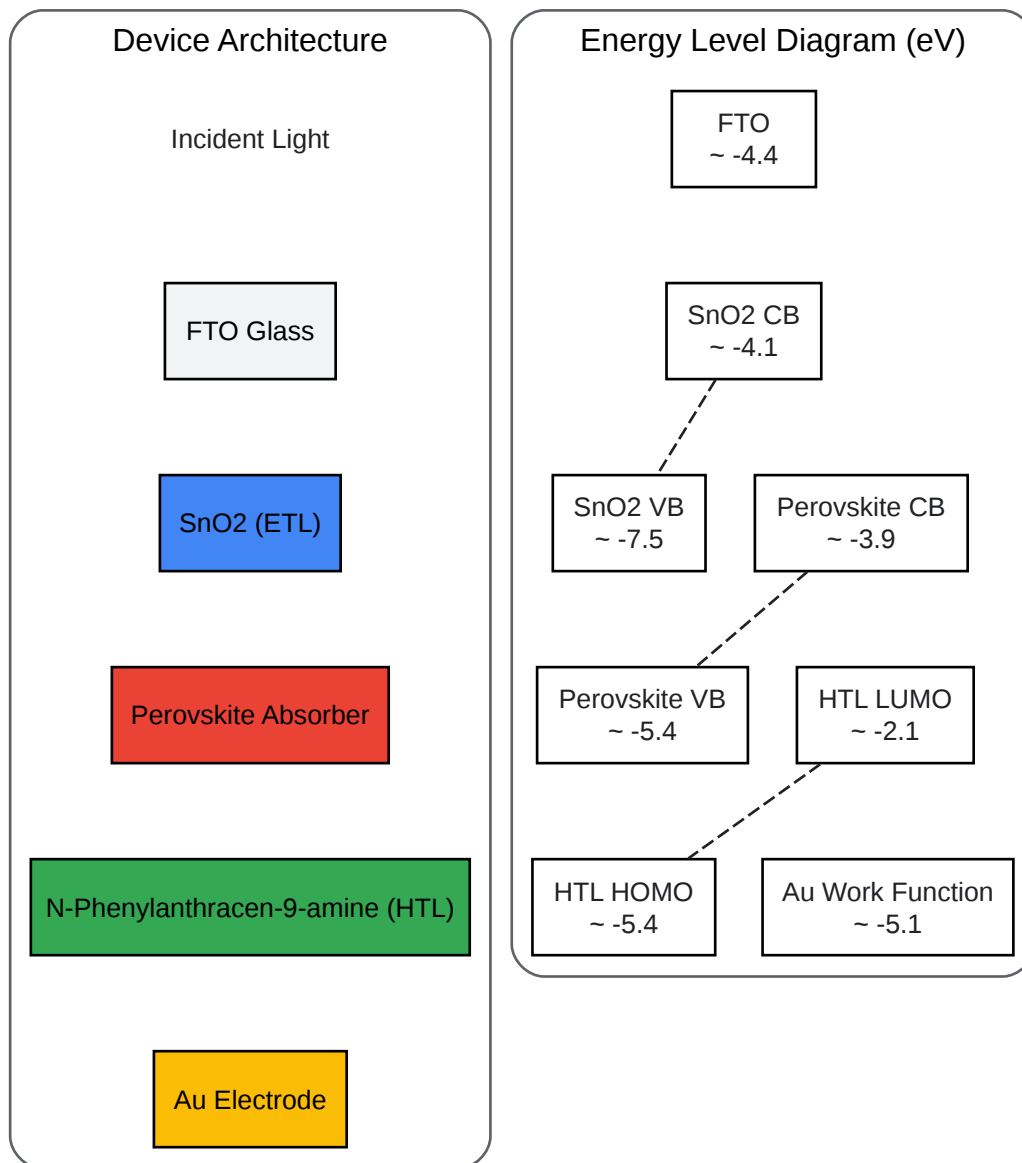
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Workflow for perovskite solar cell fabrication.

Device Architecture and Energy Level Diagram

The fabricated perovskite solar cell has a standard n-i-p planar architecture. The energy level diagram illustrates the alignment of the different layers, facilitating efficient charge separation and transport.

Device Architecture and Energy Level Diagram



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Device structure and corresponding energy levels.

Characterization and Data Analysis

The performance of the fabricated perovskite solar cells should be evaluated under standard testing conditions (AM 1.5G, 100 mW/cm²). The key photovoltaic parameters to be determined are:

- Open-circuit voltage (Voc): The maximum voltage a solar cell can produce when there is no current flowing.
- Short-circuit current density (Jsc): The maximum current density that can be drawn from the solar cell.
- Fill Factor (FF): A measure of the "squareness" of the J-V curve, indicating the quality of the solar cell.
- Power Conversion Efficiency (PCE): The overall efficiency of the solar cell in converting light energy into electrical energy, calculated as: $PCE (\%) = (Voc \times Jsc \times FF) / Pin \times 100$ where Pin is the power of the incident light.

A summary of expected performance for a well-optimized device using an anthracene-arylamine based HTM is provided below.

Parameter	Expected Value Range
Voc (V)	1.05 - 1.15
Jsc (mA/cm ²)	22 - 25
FF (%)	75 - 82
PCE (%)	18 - 22+

Conclusion

N-Phenylanthracen-9-amine represents a promising class of hole-transporting materials for high-performance perovskite solar cells. The protocols outlined in this document provide a comprehensive framework for the synthesis, device fabrication, and characterization necessary to explore its potential. Further optimization of the HTM solution formulation, including the use of dopants and alternative solvents, may lead to further improvements in device performance and stability. Researchers are encouraged to use these notes as a starting point for their investigations into this and other novel anthracene-based HTMs.

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References

- 1. chemsynthesis.com [chemsynthesis.com]
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